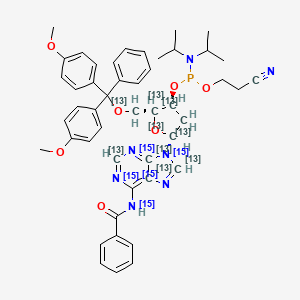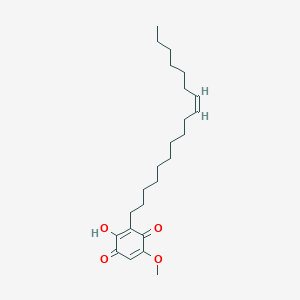
3-Hydroxyirisquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyirisquinone is a quinone derivative that can be isolated from the seeds of Iris bungei Maxim . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. This compound, specifically, has a molecular formula of C24H38O4 and a molecular weight of 390.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing hydroxyquinones, including 3-Hydroxyirisquinone, is through the Thiele-Winter acetoxylation. This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These derivatives are subsequently oxidized to yield the desired hydroxyquinone compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Thiele-Winter acetoxylation method. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyirisquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound to hydroquinone derivatives.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of various substituted quinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-Hydroxyirisquinone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxyirisquinone involves its ability to participate in redox reactions. As a quinone derivative, it can undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s antioxidant properties also play a role in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Irisquinone: Another quinone derivative isolated from Iris species, known for its antitumor properties.
Conocurvone: A trimeric hydroxynaphthoquinone with potential anti-HIV activity.
Uniqueness: 3-Hydroxyirisquinone is unique due to its specific hydroxylation pattern and its origin from Iris bungei Maxim. Its distinct biological activities, particularly its antioxidant and anticholinesterase properties, set it apart from other quinone derivatives.
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-[(Z)-heptadec-10-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)21(25)19-22(28-2)24(20)27/h8-9,19,26H,3-7,10-18H2,1-2H3/b9-8- |
InChI Key |
GCSKCOTXJCWJBF-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


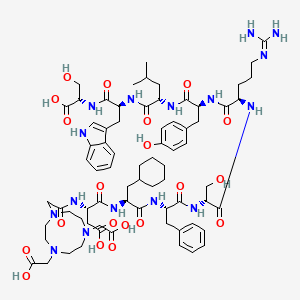
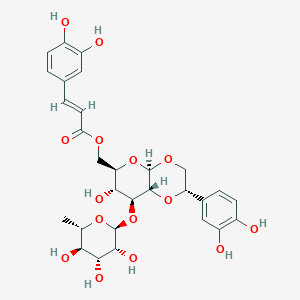
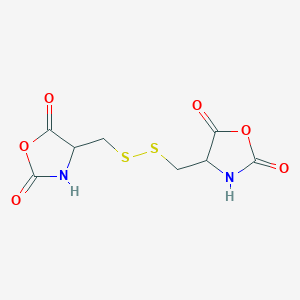
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)
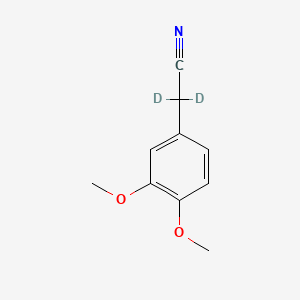
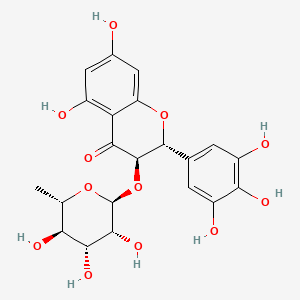
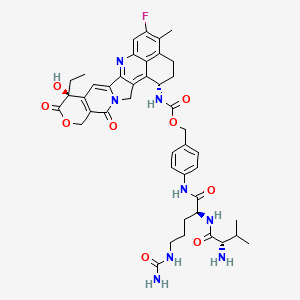
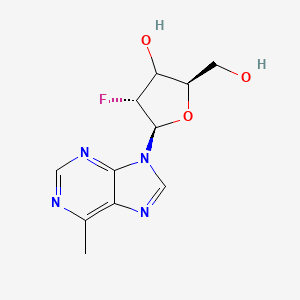
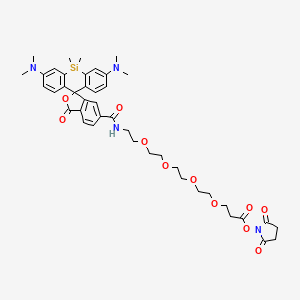

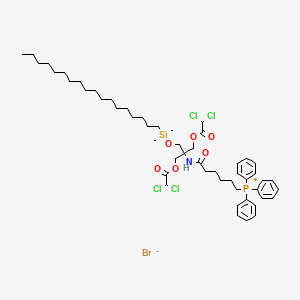
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
